
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one, also known as tropolone, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. This compound has a unique structure that makes it a promising candidate for use in the synthesis of new drugs, as well as in biochemical and physiological research. In
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of drug discovery. This compound has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor activities. Additionally, 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to have potential applications in the synthesis of new drugs, as well as in the development of new biochemical and physiological assays.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. Additionally, 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemische Und Physiologische Effekte
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to exhibit a wide range of biochemical and physiological effects. These effects include the inhibition of various enzymes, such as tyrosinase and acetylcholinesterase, as well as the modulation of various signaling pathways. Additionally, this compound has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages and limitations associated with the use of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one in lab experiments. One of the main advantages is its broad range of biological activities, which makes it a promising candidate for use in drug discovery and biochemical research. Additionally, this compound is relatively easy to synthesize and has good stability under a wide range of conditions. However, one of the main limitations is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one. One promising direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new formulations and delivery methods may help to overcome the limitations associated with its low solubility in water.
Synthesemethoden
The synthesis of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one can be achieved through several methods. One of the most common methods involves the reaction of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one with a suitable aldehyde or ketone in the presence of a catalyst. This method has been shown to yield high-quality products with good yields and purity. Other methods include the reaction of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one with various other compounds, such as nitroalkenes, nitroarenes, and halogens.
Eigenschaften
CAS-Nummer |
107430-41-1 |
|---|---|
Produktname |
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one |
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O3/c1-6-4-10(15)12(11-6)7-2-3-8(13)9(14)5-7/h2-3,5,13-14H,4H2,1H3 |
InChI-Schlüssel |
RMOKNHGNDASXBP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)O)O |
Kanonische SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)O)O |
Synonyme |
3H-Pyrazol-3-one, 2-(3,4-dihydroxyphenyl)-2,4-dihydro-5-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
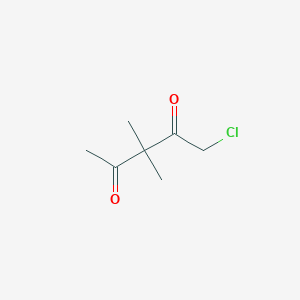
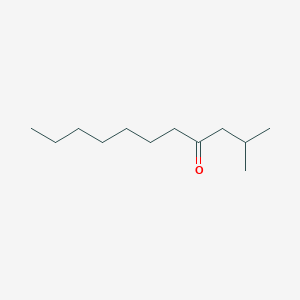
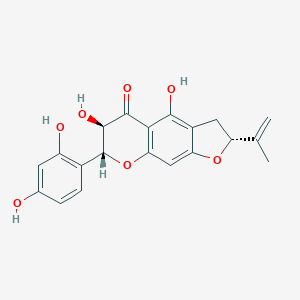
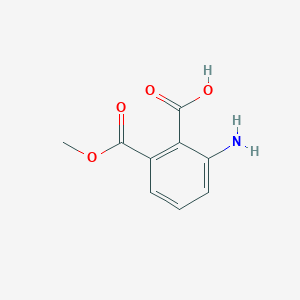
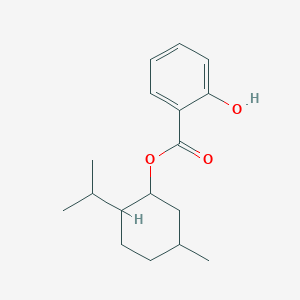
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
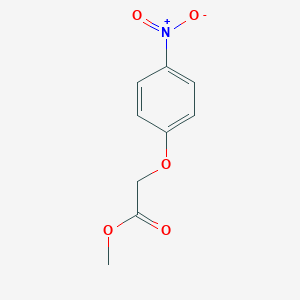
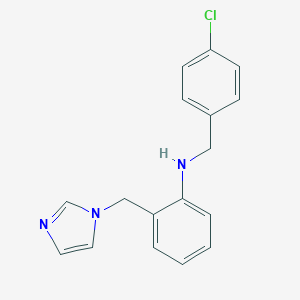
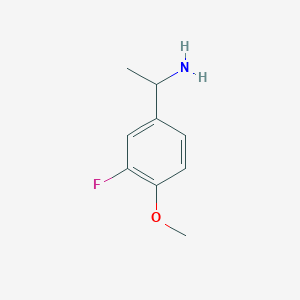
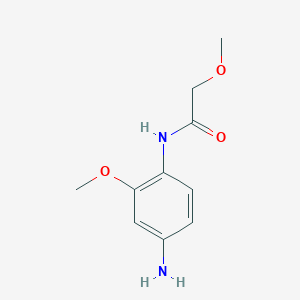
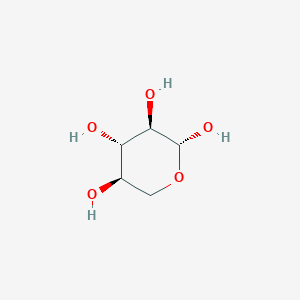
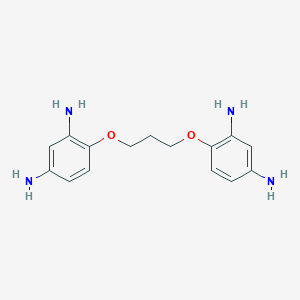
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)